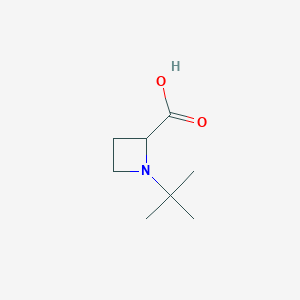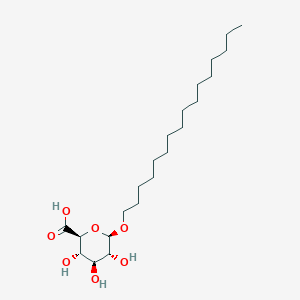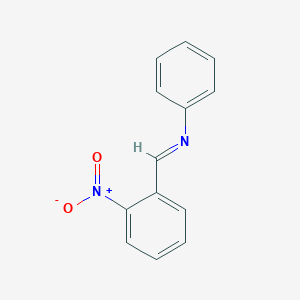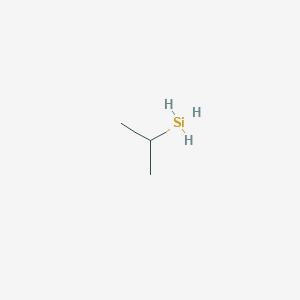
2-Hydroxy-3-phenoxypropyl acrylate
概要
説明
2-Hydroxy-3-phenoxypropyl acrylate is a compound with the linear formula H2C=CHCO2CH2CH(OH)CH2OC6H5 . It is used in the synthesis of polymeric membranes for controlled drug release systems and as a curing agent during the fabrication of poly(phenylene ether)-based substrate materials .
Synthesis Analysis
Polymeric membranes for controlled drug release systems may be prepared by the photosynthesis of 2-hydroxy-3-phenoxypropyl acrylate by UV radiation . The product can also be used as a curing agent during the fabrication of poly(phenylene ether)-based substrate materials .Molecular Structure Analysis
The linear formula of 2-Hydroxy-3-phenoxypropyl acrylate is H2C=CHCO2CH2CH(OH)CH2OC6H5 .Chemical Reactions Analysis
2-Hydroxy-3-phenoxypropyl acrylate is used to produce fast curing, strong, and flexible cured films . It is also used in the photosynthesis of polymeric membranes for controlled drug release systems .Physical And Chemical Properties Analysis
2-Hydroxy-3-phenoxypropyl acrylate is a liquid that has a refractive index of 1.528 and a density of 1.16 g/mL at 25 °C .科学的研究の応用
Drug Delivery Systems
2-Hydroxy-3-phenoxypropyl acrylate is utilized in the creation of polymeric membranes for controlled drug release systems. These systems can be prepared through photosynthesis by UV radiation , which is a critical process in the development of new drug delivery methods .
Polymer Fabrication
This compound serves as a curing agent in the fabrication of poly(phenylene ether)-based substrate materials. Its role in polymer fabrication is vital for developing materials with specific mechanical and thermal properties .
Medical Research
In medical research, 2-Hydroxy-3-phenoxypropyl acrylate’s applications extend to the synthesis of biocompatible materials . It’s particularly significant in the context of creating materials that are compatible with biological tissues and can be used for various medical devices .
Industrial Applications
Industrially, this acrylate is used in the production of coatings and adhesives due to its adhesive properties and ability to form films that are both flexible and strong. This makes it suitable for use in various industrial processes .
Environmental Science
In environmental science, the compound finds application in the development of materials that can respond to environmental stimuli. This includes the creation of smart materials that can change their properties in response to changes in their surroundings .
Analytical Chemistry
2-Hydroxy-3-phenoxypropyl acrylate is used in analytical chemistry as a viscosity modifier and has fluorescence properties. These characteristics are beneficial for the analysis of complex mixtures and can aid in the development of new analytical methods .
Each of these applications demonstrates the versatility and importance of 2-Hydroxy-3-phenoxypropyl acrylate in scientific research and industrial processes. The compound’s ability to be synthesized and modified for specific uses makes it a valuable resource in material science and biochemistry research as well .
作用機序
Target of Action
2-Hydroxy-3-phenoxypropyl acrylate is primarily used in the fabrication of polymeric materials . Its primary targets are the components of these materials, where it acts as a curing agent .
Mode of Action
The compound interacts with its targets through a process known as photosynthesis under UV radiation . This interaction results in the curing or hardening of the polymeric materials, enhancing their structural integrity .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of polymeric membranes for controlled drug release systems .
Pharmacokinetics
Given its use in the fabrication of polymeric materials, its bioavailability would be determined by the properties of the resulting material .
Result of Action
The molecular and cellular effects of 2-Hydroxy-3-phenoxypropyl acrylate’s action result in the formation of robust polymeric materials. These materials can be used in various applications, including the creation of controlled drug release systems .
Action Environment
The action, efficacy, and stability of 2-Hydroxy-3-phenoxypropyl acrylate can be influenced by environmental factors such as temperature and exposure to UV radiation . For instance, the photosynthesis process that the compound undergoes under UV radiation is a crucial part of its mode of action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-hydroxy-3-phenoxypropyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-12(14)16-9-10(13)8-15-11-6-4-3-5-7-11/h2-7,10,13H,1,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQAGBQXOWLTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(COC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70856-48-3 | |
| Record name | 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70856-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1044851 | |
| Record name | 2-Hydroxy-3-phenoxypropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Hydroxy-3-phenoxypropyl acrylate | |
CAS RN |
16969-10-1 | |
| Record name | 2-Hydroxy-3-phenoxypropyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16969-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxy-3-phenoxypropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-phenoxypropyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

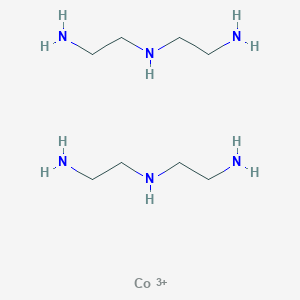

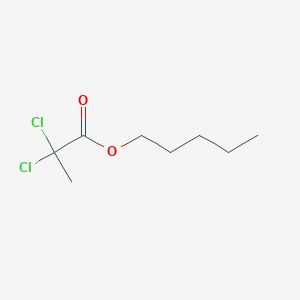

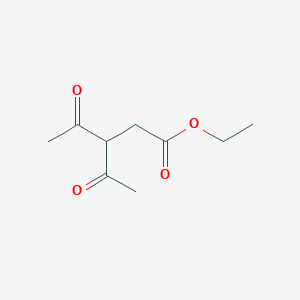
![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)

